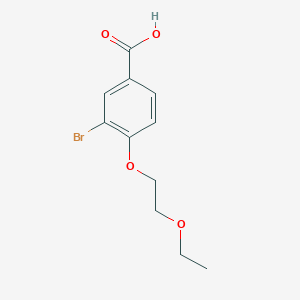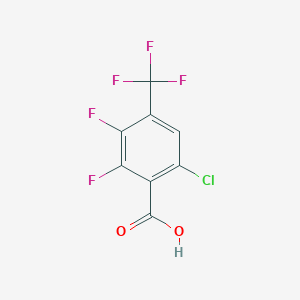
2-(4-Oxoquinazolin-1(4H)-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-氧代喹唑啉-1(4H)-基)苯甲酸是一种属于喹唑啉酮家族的化合物。喹唑啉酮以其多样的生物活性而闻名,常被研究用于其潜在的治疗应用。该化合物具有连接到苯甲酸部分的喹唑啉酮核心,这可能有助于其独特的化学和生物特性。
准备方法
合成路线和反应条件
2-(4-氧代喹唑啉-1(4H)-基)苯甲酸的合成通常涉及以下步骤:
喹唑啉酮核心的形成: 喹唑啉酮核心可以通过邻氨基苯甲酸衍生物与甲酰胺或其他合适试剂的环化合成。
苯甲酸部分的连接: 苯甲酸部分可以通过各种偶联反应引入,例如使用合适的苯甲酸衍生物进行铃木或赫克偶联。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
2-(4-氧代喹唑啉-1(4H)-基)苯甲酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变喹唑啉酮核心或苯甲酸部分的氧化态。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤化试剂、亲核试剂和亲电试剂通常用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会产生具有额外含氧官能团的喹唑啉酮衍生物,而取代反应可以引入各种烷基、芳基或其他取代基。
科学研究应用
化学: 该化合物可用作合成更复杂分子的构建模块。
生物学: 它可能表现出生物活性,使其成为研究酶抑制、受体结合或其他生化过程的候选化合物。
医药: 喹唑啉酮衍生物通常被研究用于其潜在的治疗效果,包括抗癌、抗炎和抗菌活性。
工业: 该化合物可用于开发新材料、催化剂或其他工业应用。
作用机制
2-(4-氧代喹唑啉-1(4H)-基)苯甲酸的作用机制将取决于其特定的生物活性。通常,喹唑啉酮衍生物可以与各种分子靶标相互作用,例如酶、受体或核酸。这些相互作用可以调节生化途径,从而导致观察到的效果。
相似化合物的比较
类似化合物
2-(4-氧代喹唑啉-1(4H)-基)乙酸: 类似的结构,具有乙酸部分而不是苯甲酸。
4-氧代喹唑啉: 没有额外取代基的核心结构。
喹唑啉酮衍生物: 在喹唑啉酮核心上具有不同取代基的各种衍生物。
独特性
2-(4-氧代喹唑啉-1(4H)-基)苯甲酸的独特之处在于它同时存在喹唑啉酮核心和苯甲酸部分。这种组合可能赋予独特的化学和生物特性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C15H10N2O3 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
2-(4-oxoquinazolin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-10-5-1-3-7-12(10)17(9-16-14)13-8-4-2-6-11(13)15(19)20/h1-9H,(H,19,20) |
InChI 键 |
AKCPNKNGQUCJQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)













